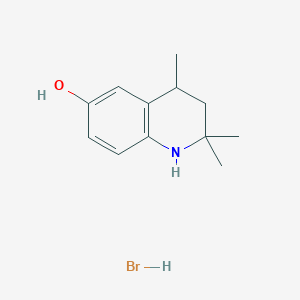

6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide

Description

6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide is a chemical compound known for its antioxidant properties. It has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson’s disease .

Properties

IUPAC Name |

2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.BrH/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11;/h4-6,8,13-14H,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQPQXZAINTNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=C(C=C2)O)(C)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide typically involves the reduction of quinoline derivatives. One common method includes the hydrogenation of quinoline in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . Industrial production methods may involve similar hydrogenation processes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: It can be reduced further to form more saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide has several scientific research applications:

Neuroprotection: It has been shown to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis in experimental models of Parkinson’s disease.

Anti-inflammatory: The compound alleviates oxidative stress and NF-κB-mediated inflammation, which are crucial in the pathogenesis of neurodegenerative diseases.

Antioxidant: Its antioxidant properties make it a valuable compound in studies related to oxidative stress and cellular defense mechanisms.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide involves its antioxidant properties. It enhances the activity of NADPH-generating enzymes and chaperones, leading to a decrease in oxidative stress. The compound also upregulates the expression of antioxidant genes and factors such as Nrf2 and Foxo1, which play a role in cellular defense . Additionally, it normalizes the chaperone-like activity and reduces apoptosis intensity in neuronal cells .

Comparison with Similar Compounds

Similar compounds to 6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide include:

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: This compound shares similar antioxidant properties and has been studied for its neuroprotective effects.

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline:

The uniqueness of this compound lies in its specific molecular structure, which allows it to effectively enhance the antioxidant system and provide neuroprotection in experimental models of neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.